n-Tetradecylphosphocholine-d42
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Overview
Description
n-Tetradecylphosphocholine-d42 is a deuterated analog of n-Tetradecylphosphocholine, a phosphocholine-based zwitterionic detergent. This compound is often used in scientific research due to its stability and unique properties. The deuterium labeling (d42) makes it particularly useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, where it helps in studying molecular interactions and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Tetradecylphosphocholine-d42 typically involves the deuteration of n-Tetradecylphosphocholine. The process begins with the preparation of n-Tetradecylphosphocholine, which involves the reaction of tetradecyl alcohol with phosphocholine chloride under controlled conditions. The deuteration is achieved by replacing the hydrogen atoms with deuterium using deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s chemical purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
n-Tetradecylphosphocholine-d42 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphocholine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the phosphocholine group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
n-Tetradecylphosphocholine-d42 has a wide range of applications in scientific research:
Chemistry: Used as a detergent in the solubilization and purification of membrane proteins.
Biology: Helps in studying lipid-protein interactions and membrane dynamics.
Medicine: Investigated for its potential anticancer activity and as a helper lipid in gene transfer techniques.
Industry: Utilized in the formulation of specialized detergents and surfactants
Mechanism of Action
The mechanism of action of n-Tetradecylphosphocholine-d42 involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane protein function. It has been shown to inhibit cytolysis of primary human immune cells by certain toxins, demonstrating its potential as an antivirulence agent .
Comparison with Similar Compounds
Similar Compounds
- Dodecylphosphorylcholine-d38
- Myristoyl lysophosphatidylcholine
- Miltefosine
Uniqueness
n-Tetradecylphosphocholine-d42 stands out due to its high stability and specific deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its unique properties also make it a valuable tool in studying membrane dynamics and protein-lipid interactions .
Properties
Molecular Formula |
C19H42NO4P |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 |
InChI Key |
BETUMLXGYDBOLV-WUPOQPCJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
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